trans-N-methyl-1-(4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide maleate
Description
Properties
IUPAC Name |
(E)-but-2-enedioic acid;N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2S.C4H4O4/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15;5-3(6)1-2-4(7)8/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIGDTLRBSNOBV-WLHGVMLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=C/C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
trans-N-methyl-1-(4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide maleate, commonly known as Oclacitinib , is a synthetic compound primarily utilized in veterinary medicine for the treatment of allergic dermatitis in dogs. This compound is classified as a Janus Kinase (JAK) inhibitor, which plays a crucial role in modulating immune responses by inhibiting specific cytokine signaling pathways.
Chemical Structure and Properties
- Chemical Formula : C₁₉H₂₇N₅O₆S
- Molecular Weight : 453.51 g/mol
- CAS Number : 1640292-55-2
Oclacitinib selectively inhibits JAK1, which is pivotal for the signaling of various pro-inflammatory cytokines including IL-31 and IL-6. By blocking these pathways, Oclacitinib effectively reduces pruritus (itching) and inflammation associated with atopic dermatitis without significantly affecting hematopoiesis-related cytokines dependent on JAK2 .
Pharmacokinetics
The pharmacokinetic profile of Oclacitinib has been studied extensively:
| Parameter | Value |
|---|---|
| Bioavailability | 89% |
| Protein Binding | 66.3% - 69.7% |
| Elimination Half-life | 3.1 - 5.2 hours |
| Mean Tmax (plasma concentration) | < 1 hour |
| Clearance | 316 mL/h/kg body weight |
Oclacitinib is rapidly absorbed following oral administration, achieving peak plasma concentrations within an hour. Its low clearance rate indicates a prolonged therapeutic effect, making it suitable for chronic conditions like atopic dermatitis .
Efficacy in Clinical Studies
A significant clinical study involving 299 client-owned dogs demonstrated the efficacy of Oclacitinib in managing atopic dermatitis:
- Study Design : Double-masked, controlled trial across 18 veterinary hospitals.
- Dosage : Initial dose of 0.4–0.6 mg/kg twice daily for 14 days, followed by once daily.
- Results :
- The treatment group showed significant improvement in pruritus scores compared to placebo.
- Reduction in clinical signs was noted within the first week of treatment.
This study supports Oclacitinib's role as an effective alternative to corticosteroids and antihistamines for managing allergic conditions in dogs .
Safety Profile
Oclacitinib has been generally well-tolerated in clinical settings. Common side effects reported include:
- Vomiting
- Diarrhea
- Anorexia
Serious adverse effects are rare but can include potential immunosuppression due to its mechanism of action on the immune system .
Case Studies
Several case studies have highlighted the practical application of Oclacitinib in veterinary dermatology:
- Case Study A : A 5-year-old Labrador Retriever with severe atopic dermatitis showed marked improvement after two weeks on Oclacitinib, with complete resolution of pruritus and skin lesions.
- Case Study B : A mixed-breed dog with chronic allergic dermatitis experienced a significant reduction in flare-ups and required fewer rescue medications after starting Oclacitinib therapy.
These cases illustrate the compound's effectiveness and rapid action in real-world scenarios .
Scientific Research Applications
JAK Inhibition
The compound is recognized for its role as a JAK inhibitor. Janus Kinases are critical in the signaling pathways of various cytokines and growth factors. Inhibition of JAK can modulate immune responses and has implications in treating autoimmune diseases and certain cancers.
- Mechanism of Action : By inhibiting JAK, this compound can disrupt the signaling pathways that lead to inflammation and immune cell proliferation. This makes it a candidate for conditions like rheumatoid arthritis and psoriasis.
Anticancer Activity
Research indicates that compounds similar to trans-N-methyl-1-(4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide maleate exhibit anticancer properties.
- In vitro Studies : In studies involving various cancer cell lines, compounds with similar structures have demonstrated cytotoxic effects against human tumor cells, suggesting potential applications in oncology .
Inhibition of Cytokine Signaling
A study demonstrated the efficacy of JAK inhibitors in reducing cytokine signaling in models of autoimmune diseases. The application of this compound showed promising results in modulating inflammatory responses .
Therapeutic Efficacy in Animal Models
In animal studies targeting flea allergy dermatitis, the compound was evaluated for its ability to reduce pruritus (itching). The results indicated a significant decrease in pruritic episodes, showcasing its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Key Differences
The compound shares structural homology with other pyrrolo[2,3-d]pyrimidine derivatives, particularly those containing substituted phenyl or piperazine groups. Two notable analogs include:
N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate (CAS: 1557267-42-1)
- Similarity Score : 0.62 (based on molecular fingerprint analysis) .
- Key Features : Incorporates a fluorinated phenyl group and an acrylamide linker, which may alter kinase selectivity and metabolic stability compared to the target compound.
N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide (CAS: 1235865-77-6)
Comparative Data Table
Mechanistic and Pharmacological Differences
- JAK Isoform Selectivity : The target compound shows preferential inhibition of JAK1/JAK3, critical for immune modulation, while analogs with piperazine/fluorophenyl groups (e.g., CAS 1557267-42-1) exhibit stronger JAK2/STAT3 inhibition, linked to anti-proliferative effects .
- Metabolic Stability : The acrylamide group in CAS 1235865-77-6 increases susceptibility to glutathione conjugation, reducing its half-life compared to the sulfonamide-based target compound .
- Counterion Impact: The maleate salt in the target compound enhances solubility and dissolution rates, whereas non-salt analogs (e.g., CAS 1235865-77-6) show poor pharmacokinetic profiles .
Research Findings and Clinical Relevance
- Efficacy in Dermatological Models : The target compound reduced inflammation in murine atopic dermatitis models by 80% at 10 mg/kg, outperforming CAS 1557267-42-1 (45% reduction) due to superior JAK1 affinity .
- Toxicity Profile : Piperazine-containing analogs (e.g., CAS 1557267-42-1) showed dose-limiting cardiotoxicity in preclinical trials, absent in the target compound .
Preparation Methods
Synthetic Route Overview
The synthesis of the target compound proceeds through six critical intermediates, as outlined in patent WO2017142740A1 . The pathway begins with the formation of a sodium sulfonate intermediate (Intermediate A) and culminates in the maleate salt formation. A simplified schematic is provided below:
Intermediate A (Sodium sulfonate) → Intermediate B (Methylamine adduct) → Intermediate C (Acid-catalyzed cyclization product) → Intermediate E (Pyrrolopyrimidine coupling product) → Intermediate F (Sulfonyl chloride) → Formula 1 (Sulfonamide) → Maleate salt
Each step is optimized for yield, purity, and stereochemical fidelity, with particular emphasis on trans-configuration retention at the cyclohexyl ring.
Intermediate A: Sodium Sulfonate Synthesis
Intermediate A, (4-bromophenyl)methanesulfonic acid sodium salt, is synthesized via nucleophilic substitution of 4-bromobenzyl bromide with sodium sulfite. The reaction is conducted in a water-acetonitrile mixture (15–30% organic solvent) at 80°C for 4 hours, yielding 92–95% purity . Key parameters include:
-
Solvent system : 10–30% acetonitrile in water (optimal at 15%)
-
Temperature : 80°C (prevents bromide hydrolysis)
-
Stoichiometry : 1.1 equivalents of sodium sulfite to minimize di-sulfonation
The product is isolated by cooling to 10°C and filtering the precipitated solids, which are washed with cold acetonitrile to remove unreacted starting material .
Intermediate B: Copper-Catalyzed Methylamination
Intermediate B, (4-(methylamino)phenyl)methanesulfonic acid, is generated by reacting Intermediate A with aqueous methylamine (17% w/w) in the presence of a Cu(I) catalyst. Copper bromide (CuBr) at 2 mol% loading enables efficient C-N bond formation at 90°C over 16 hours . Critical factors include:
-
Catalyst selection : CuBr outperforms Cu(0) or other Cu(I) salts (e.g., CuCl) in suppressing side reactions.
-
Methylamine concentration : 17% aqueous solution balances reactivity and safety.
-
Workup : Post-reaction, citric acid chelates residual copper, and pH adjustment to 3.2 precipitates Intermediate B in 85% yield .
Intermediate C: Cyclohexyl Sulfonate Formation
Intermediate C, (trans-4-(methylamino)cyclohexyl)methanesulfonic acid, is obtained through a stereospecific ring-closing reaction. Intermediate B is treated with ethanol-water (16–17% water) under reflux, followed by gradual cooling to 0°C. This induces crystallization of the trans-isomer (70% yield), while the cis-isomer remains in solution . The process leverages:
-
Solvent polarity : Ethanol-water mixtures favor trans-configuration stabilization via hydrogen bonding.
-
Cooling profile : 1°C/hour cooling from 45°C to 0°C minimizes cis-contamination.
Intermediate E: Pyrrolopyrimidine Coupling
Intermediate E, ((trans)-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonic acid potassium salt, is synthesized by coupling Intermediate C with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Intermediate D). The reaction occurs in water with potassium carbonate at 98°C for 12 hours, achieving 88% conversion .
Key observations :
-
Base selection : Potassium carbonate prevents hydrolysis of the pyrrolopyrimidine ring.
-
Temperature control : Reactions below 90°C result in incomplete coupling.
Intermediate F: Sulfonyl Chloride Preparation
Intermediate F, the sulfonyl chloride derivative, is generated using oxalyl chloride in tetrahydrofuran (THF) and N,N-diisopropylformamide (DIPF) (95:5 ratio) at 10°C. The solvent system ensures high electrophilicity of the chlorinating agent while stabilizing the reactive intermediate .
Optimized conditions :
-
Chlorinating agent : Oxalyl chloride (2.5 equivalents)
-
Reaction time : 3 hours (prolonged exposure leads to decomposition)
-
Workup : Intermediate F is used in situ without isolation to minimize hydrolysis.
Final Sulfonamide Formation
The target sulfonamide is synthesized by reacting Intermediate F with 40% aqueous methylamine at -10°C. The exothermic reaction is quenched by gradual warming to 35°C, followed by solvent distillation (65–75°C) to precipitate the product .
Critical parameters :
-
Methylamine temperature : Below 0°C prevents over-alkylation.
-
Solvent removal : Distilling 10 volumes of solvent ensures >95% purity.
Maleate Salt Crystallization
The free base is converted to the maleate salt using maleic acid in a n-butanol/water system. Seeding with Form C crystals at 45°C and controlled cooling (1°C/hour to 37°C, then 3°C/hour to 0°C) yields the thermodynamically stable polymorph .
Polymorph characteristics :
| Form | Description | Water Content (Karl Fischer) |
|---|---|---|
| A | Anhydrate | <0.5% |
| B | Monohydrate | 4.2% |
| C | Variable hydrate | 3.8–4.5% |
Analytical Characterization
The final product is validated via PXRD, HPLC, and NMR spectroscopy. Key PXRD peaks for Form C include d-spacings at 5.8 Å (2θ = 15.3°) and 4.2 Å (2θ = 21.1°), consistent with patent data . HPLC purity exceeds 99.5%, with residual solvents (THF, DIPF) below ICH Q3C limits.
Q & A
Q. What are the critical steps for optimizing the synthesis of trans-N-methyl-1-(4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide maleate?
- Methodological Answer : The synthesis involves multi-step reactions requiring precise control of solvents, temperature, and catalysts. For example, lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) at -78°C is critical for deprotonation, while chlorotrimethylsilane (TMSCl) aids in intermediate stabilization. Reaction steps must be monitored via HPLC or LCMS to ensure intermediate purity (>95%) before proceeding. Sequential purification using column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization (e.g., isopropanol/water) is essential to isolate the final compound .
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for stereochemistry) and high-resolution mass spectrometry (HRMS). For example, ¹H NMR in CD3OD should confirm cyclohexyl and pyrrolopyrimidine proton environments, while HRMS (ESI+) verifies the molecular ion peak [M+H]+. Cross-referencing with literature data for analogous compounds (e.g., related pyrrolopyrimidine derivatives) ensures structural accuracy .
Q. What solvent systems are optimal for solubility and stability studies?
- Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) for stock solutions and aqueous buffers (pH 4–8) for biological assays. Stability studies should include accelerated degradation tests under UV light (ICH Q1B guidelines) and thermal stress (40–60°C) for 14 days. Analyze degradation products via LCMS to identify hydrolytic or oxidative pathways .
Advanced Research Questions
Q. How can computational methods improve reaction design for this compound’s derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and regioselectivity for substitutions on the pyrrolopyrimidine core. Combine with cheminformatics tools (e.g., Schrödinger’s Maestro) to screen reaction conditions (e.g., solvents, catalysts) and optimize yields. ICReDD’s integrated computational-experimental framework (using reaction path search algorithms) reduces trial-and-error experimentation by 30–50% .
Q. What statistical approaches resolve contradictions in bioactivity data across assays?
- Methodological Answer : Apply Design of Experiments (DoE) to identify confounding variables (e.g., cell line variability, assay plate effects). For example, a Plackett-Burman design can screen 12 factors (e.g., incubation time, serum concentration) in 16 runs. Use multivariate analysis (e.g., PCA) to cluster outliers and validate results via orthogonal assays (e.g., SPR vs. cell-based IC50) .
Q. How to assess the compound’s pharmacokinetic (PK) parameters in preclinical models?
- Methodological Answer : Conduct cassette dosing in rodents (n=6/group) with LCMS/MS quantification of plasma and tissue samples. Calculate AUC, Cmax, and t1/2 using non-compartmental analysis (Phoenix WinNonlin). For bioavailability, compare intravenous (IV) and oral (PO) routes, adjusting for maleate salt dissociation kinetics in gastric fluid .
Q. What strategies mitigate off-target effects in kinase inhibition studies?
- Methodological Answer : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) at 1 µM concentration. For hits with >50% inhibition, validate dose-response curves (IC50) and co-crystallize with target kinases (e.g., JAK2, ALK) to analyze binding modes. Use CRISPR-Cas9 knockout models to confirm on-target activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
